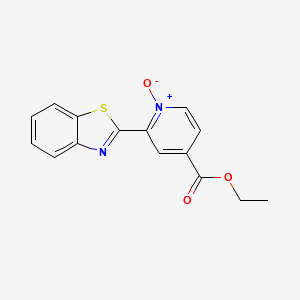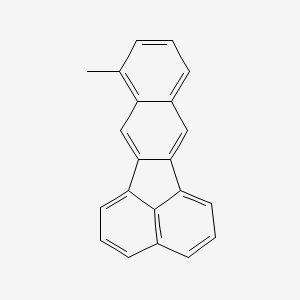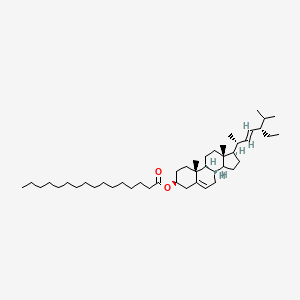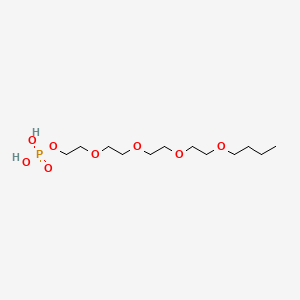
3,6,9,12-Tetraoxahexadecan-1-ol, phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12-Tetraoxahexadecan-1-ol, phosphate is a chemical compound with the molecular formula C12H26O5This compound is characterized by its multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6,9,12-Tetraoxahexadecan-1-ol, phosphate is typically synthesized through the reaction of tetraethylene glycol with butanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl groups of tetraethylene glycol react with butanol to form the desired ether compound .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes with controlled reaction conditions. The reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The use of catalysts and solvents is optimized to enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12-Tetraoxahexadecan-1-ol, phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ether linkages can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated ethers or other substituted products.
Applications De Recherche Scientifique
3,6,9,12-Tetraoxahexadecan-1-ol, phosphate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Utilized in pharmaceutical formulations as an excipient and solubilizing agent.
Industry: Applied in the manufacture of cosmetics, detergents, and lubricants.
Mécanisme D'action
The mechanism of action of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The multiple ether linkages and hydroxyl group allow it to form stable complexes with other molecules, enhancing its solubilizing and stabilizing properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethylene glycol: Similar in structure but lacks the terminal butyl group.
Polyethylene glycol: A polymer with similar ether linkages but varying chain lengths.
Butoxyethanol: Contains a single ether linkage and a butyl group.
Uniqueness
3,6,9,12-Tetraoxahexadecan-1-ol, phosphate is unique due to its specific combination of multiple ether linkages and a terminal hydroxyl group, which imparts distinct solubilizing and stabilizing properties. This makes it particularly useful in applications requiring high solubility and stability .
Propriétés
Numéro CAS |
84988-62-5 |
|---|---|
Formule moléculaire |
C12H27O8P |
Poids moléculaire |
330.31 g/mol |
Nom IUPAC |
2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C12H27O8P/c1-2-3-4-16-5-6-17-7-8-18-9-10-19-11-12-20-21(13,14)15/h2-12H2,1H3,(H2,13,14,15) |
Clé InChI |
KYWZAVZYKUXWSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCOCCOCCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




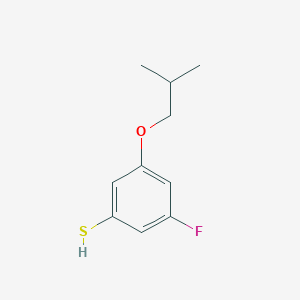

![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)
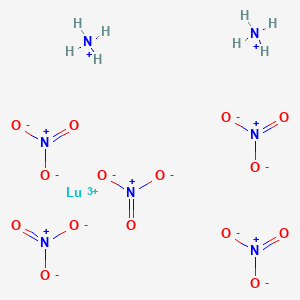

![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)



